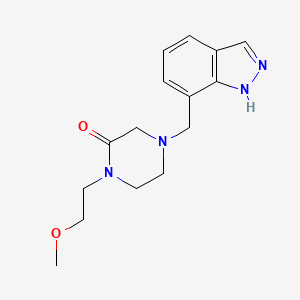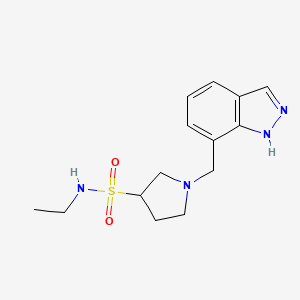
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, also known as INDY, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. INDY is a piperazine derivative that contains an indazole moiety and a methoxyethyl group. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one is not fully understood, but it is believed to act as a serotonin receptor antagonist. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood, appetite, and sleep. By blocking the action of serotonin, this compound may affect these processes and have potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of serotonin receptor activity. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to modulate the activity of serotonin receptors, which may affect mood, appetite, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one in lab experiments is its selective serotonin receptor antagonism, which allows for the study of the role of serotonin in various physiological processes. Another advantage is its potential use as a scaffold for the development of new compounds with different pharmacological properties. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, including the development of new compounds based on its scaffold, the study of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action. In addition, the use of this compound in combination with other drugs may lead to synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one can be synthesized using different methods, including the reaction of 7-chloromethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 7-bromomethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a palladium catalyst. Both methods result in the formation of this compound as a white solid.
Applications De Recherche Scientifique
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective serotonin receptor antagonist, which can be used to study the role of serotonin in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. In drug discovery, this compound has been used as a scaffold for the development of new compounds with different pharmacological properties.
Propriétés
IUPAC Name |
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-8-7-19-6-5-18(11-14(19)20)10-13-4-2-3-12-9-16-17-15(12)13/h2-4,9H,5-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJCPBRWDMIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)